molecular formula C19H11ClN4O4 B10899700 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B10899700
M. Wt: 394.8 g/mol
InChI Key: GFONPBNXPWBQKX-UHFFFAOYSA-N
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Description

N~1~-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is a complex organic compound characterized by the presence of a chlorinated phenyl group, an oxazolo[4,5-b]pyridine moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom to the phenyl ring is usually performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide
  • N-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

N~1~-(4-Chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and an oxazolo[4,5-b]pyridine moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H11ClN4O4

Molecular Weight

394.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C19H11ClN4O4/c20-15-8-5-12(22-18(25)11-3-6-13(7-4-11)24(26)27)10-14(15)19-23-17-16(28-19)2-1-9-21-17/h1-10H,(H,22,25)

InChI Key

GFONPBNXPWBQKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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